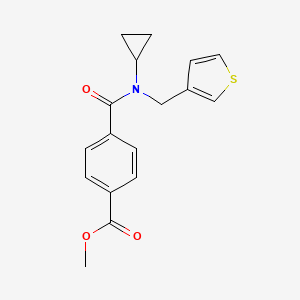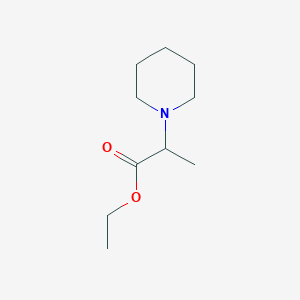
N-(4,4-difluorocyclohexyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Reagents
Research on storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide showcased their application as chemoselective N-acylation reagents. These compounds exhibited good chemoselectivity, indicating their utility in selective organic transformations (Kondo et al., 2000).
Molecular Conformations and Self-association
The structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were explored through IR spectroscopy and quantum chemical methods. This study highlights the importance of such compounds in understanding molecular interactions and hydrogen bonding (Sterkhova et al., 2014).
Pd-catalyzed N-arylation
A Pd-catalyzed cross-coupling method involving methanesulfonamide with aryl bromides and chlorides was developed to avoid genotoxic impurities. This demonstrates the compound's role in safer synthesis approaches, including pharmaceuticals (Rosen et al., 2011).
Microbial Metabolism
Methanesulfonic acid, closely related to methanesulfonamides, serves as a key intermediate in the biogeochemical cycling of sulfur. Its metabolism by aerobic bacteria for growth and energy showcases the environmental and biotechnological relevance of sulfonamide compounds (Kelly & Murrell, 1999).
Catalytic Asymmetric Synthesis
1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, have been identified as novel ligands for metal-mediated catalytic asymmetric synthesis. This underscores the compound's utility in enantioselective synthesis and drug discovery (Wipf & Wang, 2002).
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2S/c1-13(11,12)10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXGDCZIAXNLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)
![2-chloro-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B2388785.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2388788.png)
![N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2388789.png)
![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)


![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388803.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)